(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL
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Overview
Description
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL is an organic compound that features a tert-butyldiphenylsilyl group attached to a hexenol backbone. This compound is notable for its use in organic synthesis, particularly in the Peterson olefination reaction, which is a method for forming alkenes from carbonyl compounds and silylcarbanions .
Mechanism of Action
The Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions, might be relevant to the compound as well . The reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL typically involves the reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallic reagents. This reaction proceeds with high diastereoselectivity to form erythro-β-hydroxysilanes, which can then undergo elimination under acidic or basic conditions to yield the desired E or Z alkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of tert-butyldiphenylsilyl-protected intermediates in large-scale organic synthesis. The Peterson olefination reaction is a key step in this process, allowing for the efficient and stereoselective formation of alkenes .
Chemical Reactions Analysis
Types of Reactions
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The silyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the double bond.
Substitution: The silyl group can be cleaved using reagents like acetyl chloride in dry methanol.
Major Products
The major products formed from these reactions include alkenes, carbonyl compounds, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through the Peterson olefination reaction.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with a dimethylsilyl group instead of a diphenylsilyl group.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and have similar silyl protecting groups.
Uniqueness
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL is unique due to its high diastereoselectivity in the Peterson olefination reaction, which allows for the efficient and selective formation of E or Z alkenes. The tert-butyldiphenylsilyl group provides steric hindrance and electronic effects that enhance the stability and reactivity of the intermediate compounds .
Properties
IUPAC Name |
(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZZZBJFWAADM-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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